molecular formula C11H9ClN2OS B8356987 5-(4-chlorobenzylthio)pyridazin-3(2H)-one

5-(4-chlorobenzylthio)pyridazin-3(2H)-one

Cat. No.: B8356987
M. Wt: 252.72 g/mol
InChI Key: BCWDUXLKJRUSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzylthio)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1H-pyridazin-6-one

InChI

InChI=1S/C11H9ClN2OS/c12-9-3-1-8(2-4-9)7-16-10-5-11(15)14-13-6-10/h1-6H,7H2,(H,14,15)

InChI Key

BCWDUXLKJRUSMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=O)NN=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of K2CO3 (65.4 mg, 0.47 mmol), (4-chlorophenyl)methanethiol (250 mg, 1.58 mmol), and 5-iodopyridazin-3(2H)-one (35 mg, 0.16 mmol) was stirred at 100° C. for 18 hours. After removal of the precipitate by filtration and concentration of the filtrate, the crude product was purified by prep-HPLC (C18 column/H2O:MeOH:TFA 90:10:0.1 to 10:90:0.1 gradient) to yield 5-(4-chlorobenzylthio)pyridazin-3(2H)-one 9A (21 mg, 51.6% yield). 1H NMR (400 MHz, Chloroform-D) δ ppm 11.08 (1H, br. s.), 7.57 (1H, d, J=2.01 Hz), 7.33 (4H, s), 6.57 (1H, d, J=2.01 Hz), 4.12 (2H, s).
Name
Quantity
65.4 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One

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